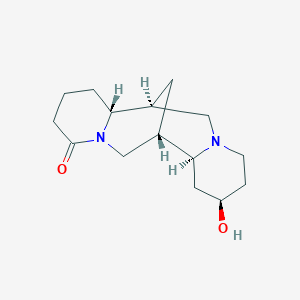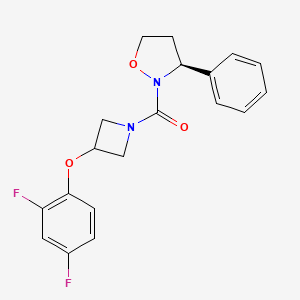
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces the hydrogen atoms, making it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
The synthesis of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) typically involves the deuteration of heptanol. This process can be achieved through catalytic exchange reactions where heptanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial production methods may involve the use of deuterated water (D2O) as a source of deuterium. The heptanol is reacted with D2O under specific conditions to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form heptanoyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in metabolic studies to trace the pathways of heptanol metabolism in biological systems.
Pharmaceutical Research: The compound is used in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industrial Applications: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is primarily related to its role as a deuterated compound. In NMR spectroscopy, the presence of deuterium atoms affects the magnetic environment of the molecule, providing valuable information about the molecular structure and interactions. In biological systems, the deuterium atoms can alter the metabolic pathways and rates, providing insights into the metabolism and function of heptanol.
Comparación Con Compuestos Similares
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) can be compared with other deuterated alcohols such as:
1-Octan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17-ol: Similar in structure but with an additional carbon atom, making it useful for studying longer-chain alcohols.
1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol: A shorter-chain deuterated alcohol used for studying shorter-chain alcohols.
1-Butan-1,1,2,2,3,3,4,4,4-d9-ol: Another shorter-chain deuterated alcohol with applications in similar research areas.
The uniqueness of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) lies in its specific chain length and level of deuteration, making it particularly valuable for studies requiring these specific characteristics.
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
131.29 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
Clave InChI |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
SMILES canónico |
CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


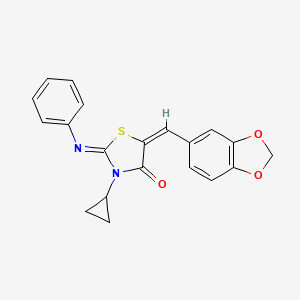
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
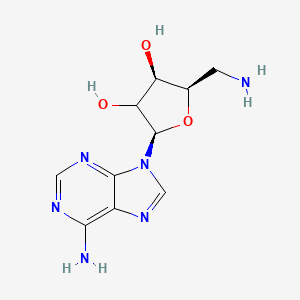

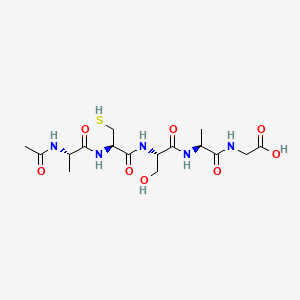
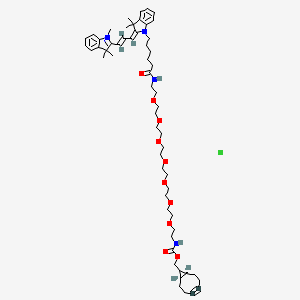
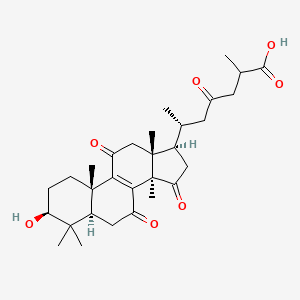
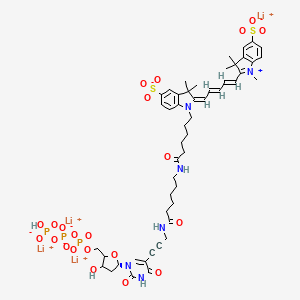
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
